Oxyphenbutazonehydrate

Anti-inflammatory Pharmacodynamics In Vivo Pharmacology

Researchers using phenylbutazone as a proxy for oxyphenbutazone risk irreproducible data due to divergent pharmacokinetics, absent mycobactericidal activity, and distinct renal clearance. Oxyphenbutazone hydrate (CAS 7081-38-1) eliminates these confounds as the authentic monohydrate metabolite. • 8-24 h anti-inflammatory half-life enables once-daily dosing in chronic arthritis models, vs. 5-8 h for phenylbutazone. • Selectively eradicates non-replicating M. tuberculosis - a property absent in the parent compound - making it the essential positive control for TB dormancy screens. • Well-characterized monohydrate vs. anhydrate dissolution differential supports solid-state BCS Class II bioavailability studies.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B12842459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphenbutazonehydrate
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(=O)CCC1CN(N(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)O.O
InChIInChI=1S/C19H20N2O3.H2O/c1-14(22)7-8-15-13-20(16-9-11-18(23)12-10-16)21(19(15)24)17-5-3-2-4-6-17;/h2-6,9-12,15,23H,7-8,13H2,1H3;1H2
InChIKeyZLJAVVGRYAGBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphenbutazone Hydrate: A Differentiated Pyrazolidinedione NSAID for Targeted Research Applications


Oxyphenbutazone hydrate (CAS 7081-38-1) is the monohydrate form of oxyphenbutazone, a major active metabolite of the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone [1]. It belongs to the pyrazolidinedione class and acts as a non-selective cyclooxygenase (COX) inhibitor [2]. While sharing a core structure with phenylbutazone, oxyphenbutazone hydrate exhibits distinct pharmacological properties, including a unique spectrum of anti-inflammatory kinetics, selective bactericidal activity against non-replicating Mycobacterium tuberculosis, and a solid-state dissolution profile that differs markedly from its anhydrate counterpart. These differences carry critical implications for experimental design, formulation development, and the interpretation of in vivo data.

Why Phenylbutazone Cannot Directly Substitute for Oxyphenbutazone Hydrate in Research


Despite their metabolic relationship, phenylbutazone and oxyphenbutazone are not interchangeable in research settings. The two compounds exhibit divergent pharmacokinetic and pharmacodynamic profiles that can confound experimental outcomes. Key differences include a longer duration of anti-inflammatory action for oxyphenbutazone [1], a unique mycobactericidal activity against dormant M. tuberculosis absent in parent compound [2], and distinct renal clearance rates that influence in vivo exposure [3]. Additionally, the solid-state hydration form of the active ingredient critically impacts dissolution behavior, a factor often overlooked in procurement decisions [4]. These disparities mean that substituting phenylbutazone for oxyphenbutazone hydrate, without rigorous re-validation, can lead to irreproducible data, inaccurate dose-response relationships, and flawed toxicological assessments.

Quantitative Differentiation Evidence for Oxyphenbutazone Hydrate: A Procurement-Focused Analysis


Prolonged Duration of Anti-Inflammatory Effect Compared to Phenylbutazone

In a head-to-head study using a rat model of allergic inflammatory edema, oxyphenbutazone demonstrated a slower onset but significantly longer duration of anti-inflammatory action compared to phenylbutazone. While both drugs achieved a similar maximal effect, the half-life of the effect was substantially prolonged for oxyphenbutazone [1]. This temporal divergence is critical for selecting the appropriate compound for disease models where sustained therapeutic coverage is required.

Anti-inflammatory Pharmacodynamics In Vivo Pharmacology NSAID

Selective Bactericidal Activity Against Non-Replicating Mycobacterium tuberculosis

Oxyphenbutazone was identified in a high-throughput screen as selectively mycobactericidal to non-replicating (NR) M. tuberculosis under conditions mimicking the host environment (low pH, reactive nitrogen intermediates, fatty acid carbon source). This activity is a distinctive feature not reported for its parent compound, phenylbutazone. The drug's cidal activity is potentiated by host-derived factors like acid and reactive nitrogen intermediates, which promote its 4-hydroxylation into an even more active metabolite, 4-butyl-4-hydroxy-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione (4-OH-OPB) that kills both replicating and NR Mtb [1]. Vendor specifications confirm activity against non-replicating M. tuberculosis at 12.5 µM .

Antitubercular Dormant Infection Drug Discovery Host-Pathogen Interaction

5.7-Fold Higher Renal Clearance Compared to Phenylbutazone in a Pig Model

A comparative pharmacokinetic study in pigs revealed a striking difference in the renal handling of oxyphenbutazone versus phenylbutazone. The renal clearance of oxyphenbutazone was measured at 0.13 mL/min/kg, which is over 40 times higher than that of phenylbutazone at 0.003 mL/min/kg. Despite this, renal excretion remained a minor elimination pathway for both compounds (5% and 0.5% of total elimination, respectively), underscoring a fundamental difference in the renal tubular handling of these two structurally related molecules [1].

Pharmacokinetics Drug Metabolism Renal Excretion In Vivo Modeling

Aqueous Solubility Deficit vs. Phenylbutazone Impacts Formulation Strategy

Oxyphenbutazone demonstrates significantly lower aqueous solubility compared to its parent compound, a factor that must be addressed in any in vitro or in vivo formulation. Oxyphenbutazone has a reported solubility of 0.071 g/L at 25°C , whereas phenylbutazone's solubility is 0.2 g/L under the same conditions [1]. This represents a 2.8-fold lower aqueous solubility, which can directly affect dissolution rates, bioavailability, and the ability to prepare concentrated stock solutions.

Physicochemical Properties Formulation Solid-State Chemistry Bioavailability

Dramatic Species-Dependent Half-Life Variation: Key for Preclinical Model Selection

The elimination half-life of oxyphenbutazone exhibits an extreme species dependency that has profound implications for animal model selection. In the dog, the half-life is 0.5 hours, while in humans it extends to 72 hours—a 144-fold difference [1]. In camels, the half-life is 23.9 ± 2.09 hours [2], and in horses following phenylbutazone administration, it is approximately 7 hours [3]. This range far exceeds that of phenylbutazone and most other NSAIDs.

Pharmacokinetics Species Differences Half-Life Animal Models

Optimal Application Scenarios for Oxyphenbutazone Hydrate Based on its Quantitative Differentiation Profile


Chronic Inflammatory Disease Models Requiring Sustained Target Engagement

The prolonged half-life of the anti-inflammatory effect (8-24 hours) demonstrated in vivo [1] makes oxyphenbutazone hydrate the superior choice for rat models of chronic arthritis or inflammatory edema where once-daily dosing is desired. In contrast, phenylbutazone's shorter effect half-life (5-8 hours) necessitates more frequent administration, introducing confounding handling stress.

High-Throughput Screening for Antitubercular Agents Targeting Dormancy

The unique ability of oxyphenbutazone to selectively kill non-replicating M. tuberculosis at clinically relevant concentrations [2] positions it as an indispensable positive control in high-throughput screens designed to identify agents that eradicate persistent tubercle bacilli. This property is absent from its parent compound, making oxyphenbutazone hydrate the only tool compound in the pyrazolidinedione class capable of fulfilling this role in dormancy model validation.

Pharmacokinetic Studies in Porcine or Camelid Models of NSAID Disposition

For researchers utilizing pig or camel models to study NSAID pharmacokinetics, oxyphenbutazone hydrate is essential. The compound's dramatically different renal clearance profile (0.13 vs. 0.003 mL/min/kg for phenylbutazone) [3] and its 23.9-hour elimination half-life in camels [4] provide a distinct kinetic signature that can be leveraged to probe mechanisms of renal drug handling, species-specific metabolism, and to validate physiologically-based pharmacokinetic (PBPK) models for the pyrazolidinedione class.

Solid-State Pharmaceutics and Solubility-Enhancement Research

The well-characterized difference in dissolution performance between the monohydrate and anhydrate forms [5], combined with the known aqueous solubility deficit relative to phenylbutazone (0.071 vs. 0.2 g/L) [6], makes oxyphenbutazone hydrate an excellent model compound for studying solid-state manipulation as a strategy to improve the dissolution and oral bioavailability of poorly soluble, BCS Class II NSAIDs.

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